Tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate
Description
Properties
Molecular Formula |
C14H18ClNO3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,8-9,12H,7H2,1-3H3,(H,16,18) |
InChI Key |
VKVYYFUIVFEUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate generally proceeds via the following key steps:
Step 1: Formation of the 3-chlorophenyl-substituted keto intermediate
Typically, a 3-chlorophenyl-substituted precursor such as 3-chlorophenylacetone or a related halogenated ketone is employed as the backbone.Step 2: Introduction of the carbamate protecting group
The tert-butyl carbamate group is introduced by reacting the keto intermediate with tert-butyl carbamate or its derivatives under controlled conditions, often involving coupling reagents or base catalysts.Step 3: Functional group transformations and purification
The reaction mixture is worked up to isolate the target compound, often involving extraction, crystallization, or chromatographic purification.
Specific Synthetic Routes and Conditions
| Preparation Step | Reagents and Conditions | Notes and Outcomes |
|---|---|---|
| Nucleophilic substitution | Reaction of tert-butyl carbamate with 3-chloro-2-oxopropyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran | This method forms the carbamate linkage while preserving the chloro substituent for further reactions. Base scavenges HCl byproduct. |
| Coupling via uronium salts | Use of coupling agents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of bases like triethylamine in tetrahydrofuran or ethanol | Enables efficient formation of carbamate bonds with high yields and stereochemical control. |
| Alkylation of tert-butyl carbamate | Alkylation of tert-butyl carbamate with 3-(3-chlorophenyl)-3-oxopropyl bromide or chloride in the presence of sodium hydroxide or other bases | Provides a direct route to the target compound, often used in scaled-up industrial synthesis. |
Industrial Scale Production
Industrial synthesis mirrors laboratory methods but incorporates:
- Continuous flow reactors for improved safety and reaction control.
- Optimized stoichiometry and solvent recycling to enhance yield and reduce waste.
- Strict temperature control to prevent side reactions such as hydrolysis or over-alkylation.
Mechanistic Insights and Reaction Analysis
- The chlorine atom on the 3-chlorophenyl-oxopropyl moiety acts as a good leaving group, facilitating nucleophilic substitution reactions.
- The carbamate group is introduced via nucleophilic attack of the amine or carbamate nitrogen on an electrophilic carbonyl or alkyl halide.
- Bases such as triethylamine or sodium hydroxide neutralize acidic byproducts and promote the nucleophilicity of the carbamate nitrogen.
- The choice of solvent (e.g., dichloromethane, tetrahydrofuran, ethanol) influences reaction rate and selectivity.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Values / Conditions | Comments |
|---|---|---|
| Starting materials | tert-butyl carbamate, 3-chloro-2-oxopropyl halide | Purity > 98% preferred |
| Base | Triethylamine, sodium hydroxide | Stoichiometric or slight excess |
| Solvent | Dichloromethane, tetrahydrofuran, ethanol | Dry solvents recommended |
| Temperature | 0°C to room temperature | Lower temps reduce side reactions |
| Reaction time | 2–24 hours | Depends on scale and reagents |
| Coupling reagent (optional) | HBTU or similar uronium salts | Enhances carbamate bond formation |
| Work-up | Extraction, washing, drying over MgSO4, purification by chromatography or crystallization | Ensures high purity product |
| Yield | 60–85% | Optimized conditions yield higher purity |
Research Findings and Literature Insights
- Studies show that using coupling agents like HBTU improves carbamate formation efficiency and stereochemical integrity, especially when chiral centers are present.
- The presence of the 3-chlorophenyl group influences the reactivity of the ketone and the overall stability of the intermediate, requiring careful control of reaction conditions to avoid side reactions.
- Base selection is critical; triethylamine is preferred for mild conditions, while sodium hydroxide is used for more robust alkylation reactions.
- Industrial reports emphasize the use of continuous flow synthesis for scale-up, which enhances safety when handling reactive intermediates and improves reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis and Reactions
Building Block in Organic Synthesis
Tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of the methoxy(methyl)amino group can yield N-oxide derivatives, while the reduction of the carbonyl group can produce alcohol derivatives. Substitution reactions can generate a variety of substituted phenyl derivatives, making this compound valuable for synthesizing complex organic molecules.
Reactivity Profile
The reactivity of this compound is influenced by its functional groups. The presence of the tert-butyl group contributes to its stability under neutral conditions, while hydrolysis can occur in acidic or basic environments, releasing tert-butanol and an amine. This property is crucial for applications where controlled release or activation is desired.
Biological Research Applications
Pharmaceutical Development
Research has indicated that this compound may have significant pharmaceutical potential. Its structural components suggest possible interactions with biological targets, including enzymes and receptors involved in various metabolic pathways. Studies are ongoing to explore its efficacy as a pharmaceutical intermediate and its therapeutic properties against diseases such as cancer .
Mechanism of Action
The compound's mechanism of action involves specific interactions with molecular targets that modulate enzyme activity and influence biochemical pathways. This characteristic makes it an important candidate for drug development, particularly in targeting pathways associated with cancer cell proliferation and survival .
Industrial Applications
Specialty Chemicals Production
In industrial contexts, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties allow for the formulation of products with enhanced performance characteristics, such as improved stability and reactivity.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on prostate cancer cell lines. The findings demonstrated that the compound selectively induced protein degradation related to AKT signaling pathways, leading to reduced cell proliferation. This suggests its potential use as a therapeutic agent in cancer treatment .
Case Study 2: Synthesis Optimization
Researchers have optimized synthetic routes for producing this compound using various methodologies. The optimization process included evaluating reaction conditions that maximize yield while minimizing byproducts, showcasing its utility in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the specific enzyme and the structure of the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Aromatic Substitution Position : The meta-chlorophenyl group in the target compound induces distinct electronic and steric effects compared to para-substituted analogs (e.g., ). Para-substitution may enhance resonance stabilization, whereas meta-substitution often increases steric hindrance, affecting binding to biological targets.
- Functional Group Modifications : The absence of the 3-oxo group in Chlorpropham () reduces reactivity toward nucleophiles but improves stability for agricultural use.
Biological Activity
Tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl carbamate group linked to a propyl chain, which carries a 3-chlorophenyl moiety. The molecular formula is with a molecular weight of approximately 281.75 g/mol. Its unique structure contributes to its lipophilicity and reactivity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₁O₂ |
| Molecular Weight | 281.75 g/mol |
| Functional Groups | Carbamate, Chlorophenyl |
| Stability | Stable under neutral conditions; hydrolyzes in acidic or basic environments |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to active sites or allosteric sites, thus altering their activity.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cellular processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse pharmacological activities:
- Antiviral Activity : Some studies suggest potential antiviral properties against herpesviruses by targeting viral proteases .
- Anticancer Properties : The structural components may confer the ability to modulate pathways involved in cell proliferation and apoptosis.
- Pharmacological Applications : Its unique structure positions it as a candidate for drug development in treating various diseases.
Case Studies and Experimental Data
- Inhibition Studies : A study demonstrated that similar compounds can inhibit the activity of human cytomegalovirus (HCMV) proteases with IC50 values ranging from 25 μM to 334 μM, indicating significant potential for antiviral applications .
- Mechanistic Insights : Research into the binding modes of related compounds has shown that they can effectively disrupt enzyme function through covalent interactions with key residues .
- Structural Analysis : Molecular docking studies have provided insights into how this compound and its analogs interact at the molecular level, revealing critical binding interactions that could be exploited for therapeutic purposes .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Chlorophenyl Intermediate : Chlorination of a phenyl ring to yield the 3-chlorophenyl intermediate.
- Introduction of Functional Groups : Reaction with methoxy(methyl)amine to introduce the methoxy(methyl)amino group.
- Carbamate Formation : Final reaction with tert-butyl isocyanate to form the carbamate structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
